5-(tert-Butoxycarbonyl)tetrahydrofuran-2-carboxylic acid
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Overview
Description
5-(tert-Butoxycarbonyl)tetrahydrofuran-2-carboxylic acid is a chemical compound that features a tetrahydrofuran ring substituted with a tert-butoxycarbonyl group and a carboxylic acid group. This compound is often used in organic synthesis, particularly in the protection of amines due to the presence of the tert-butoxycarbonyl group, which is commonly referred to as the BOC group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(tert-Butoxycarbonyl)tetrahydrofuran-2-carboxylic acid typically involves the protection of the amine group using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The reaction can be carried out in various solvents, including water and tetrahydrofuran (THF), at ambient temperature . Another method involves heating the mixture of the amine and di-tert-butyl dicarbonate in a biphasic mixture of chloroform and aqueous sodium bicarbonate at reflux for 90 minutes .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(tert-Butoxycarbonyl)tetrahydrofuran-2-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The BOC group can be selectively removed under acidic conditions, such as with trifluoroacetic acid in dichloromethane.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Substitution: Acidic conditions, such as trifluoroacetic acid in dichloromethane, are commonly used for deprotection.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols .
Scientific Research Applications
5-(tert-Butoxycarbonyl)tetrahydrofuran-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for amines in organic synthesis.
Biology: Employed in the synthesis of peptides and other biologically active molecules.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 5-(tert-Butoxycarbonyl)tetrahydrofuran-2-carboxylic acid primarily involves the protection of amine groups. The BOC group is added to the amine under basic conditions, forming a stable carbamate. This protects the amine from unwanted reactions during subsequent synthetic steps. The BOC group can be removed under acidic conditions, regenerating the free amine .
Comparison with Similar Compounds
Similar Compounds
tert-Butoxycarbonyl-protected amino acids: These compounds also feature the BOC group and are used for similar purposes in organic synthesis.
tert-Butoxycarbonyl-protected peptides: These peptides have BOC-protected amine groups and are used in peptide synthesis.
Uniqueness
5-(tert-Butoxycarbonyl)tetrahydrofuran-2-carboxylic acid is unique due to its tetrahydrofuran ring structure, which provides additional stability and reactivity compared to other BOC-protected compounds. This makes it particularly useful in complex synthetic pathways where stability and selective reactivity are crucial .
Properties
IUPAC Name |
5-[(2-methylpropan-2-yl)oxycarbonyl]oxolane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O5/c1-10(2,3)15-9(13)7-5-4-6(14-7)8(11)12/h6-7H,4-5H2,1-3H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGJSOJNNUVVKLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCC(O1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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